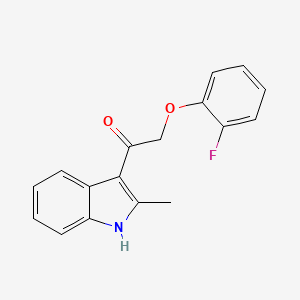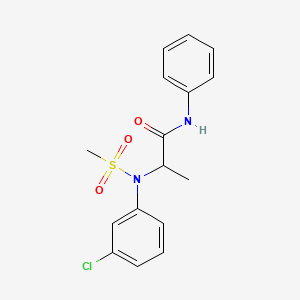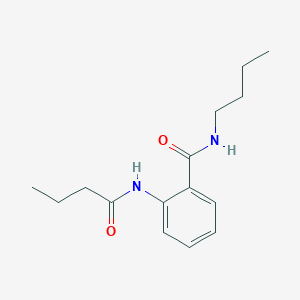![molecular formula C17H17N3O B4238570 {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4238570.png)
{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide
Descripción general
Descripción
{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The antimicrobial activity of {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide can induce changes in the expression of certain genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In terms of physiological effects, {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to have low toxicity and minimal side effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments is its potent antitumor and antimicrobial activity. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as the development of new antimicrobial agents. However, one of the limitations of using {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide. One area of interest is the development of new analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide in combination with other drugs for the treatment of cancer and microbial infections. Furthermore, the mechanism of action of {[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide needs to be further elucidated to better understand its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)19-17(20)11-18-12-21/h2-10,12-13H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAIRAWALRISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4238508.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)

![5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide](/img/structure/B4238532.png)
![[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol](/img/structure/B4238539.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4238564.png)


![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)
